3-(1,3,2-Dioxaborinan-2-yl)benzoic acid
Overview
Description
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a chemical compound with the molecular formula C10H11BO4 . It is a boronic acid derivative, which are known for their wide range of applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of ortho-substituted arylboronic esters, which includes compounds like this compound, involves the in situ trapping of unstable lithio intermediates . This process is a key step in the preparation of these compounds.Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C10H10O4/c11-9(12)7-2-1-3-8(6-7)10-13-4-5-14-10/h1-3,6,10H,4-5H2,(H,11,12) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 206.00 g/mol . Other computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 .Scientific Research Applications
1. Coordination Polymers and Photophysical Properties
Sivakumar et al. (2011) explored the synthesis of lanthanide-based coordination polymers using derivatives of 3,5-dihydroxy benzoic acid, a compound structurally related to 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid. These polymers exhibited interesting photophysical properties, making them potential candidates for applications in luminescent materials (Sivakumar, Reddy, Cowley, & Butorac, 2011).
2. Electronic and Spectroscopic Properties in Metal Coordination
Research by Chisholm et al. (2015) focused on the electronic and spectroscopic properties of avobenzone derivatives (including this compound derivatives) when attached to metal quadruple bonds. This study provides insight into the potential use of these compounds in the development of materials with unique optical properties (Chisholm, Gustafson, Kender, Spilker, & Young, 2015).
3. Development of Novel Fluorescence Probes
Setsukinai et al. (2003) designed novel fluorescence probes using compounds similar to this compound. These probes can detect highly reactive oxygen species, indicating potential applications in biological and chemical research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).
4. Liquid Crystal Technologies
Research by Dabrowski et al. (1995) on phenyl 4-(5-alkyl-1,3,2-dioxaborin-2-yl) benzoates, closely related to the compound , demonstrated their influence on the phase transition temperatures and properties of liquid crystals. This implies potential applications in liquid crystal display technologies (Dabrowski, Bezborodov, Lapanik, Dziaduszek, & Czupryński, 1995).
5. Luminescent Properties in Coordination Compounds
Sivakumar et al. (2010) studied the synthesis and luminescent properties of lanthanide 4-benzyloxy benzoates, where derivatives similar to this compound were used. The study suggested applications in the field of luminescence, such as in lighting and display technologies (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Mechanism of Action
Target of Action
Boronic acid derivatives have been known to interact with various enzymes and receptors in the body .
Mode of Action
Without specific studies on “3-(1,3,2-Dioxaborinan-2-yl)benzoic acid”, it’s difficult to determine its exact mode of action. Boronic acids are known to form reversible covalent complexes with proteins, which could potentially alter their function .
Biochemical Pathways
Boronic acids are often used in the synthesis of pharmaceuticals and as molecular probes in biology, which suggests they may interact with a variety of biochemical pathways .
Biochemical Analysis
Biochemical Properties
3-(1,3,2-Dioxaborinan-2-yl)benzoic acid plays a significant role in biochemical reactions, particularly in the inhibition of hormone-sensitive lipase (HSL) . This inhibition is crucial as HSL is involved in the hydrolysis of stored triglycerides into free fatty acids and glycerol. By inhibiting HSL, this compound can modulate lipid metabolism and energy homeostasis. Additionally, this compound interacts with various enzymes and proteins, influencing their activity and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting HSL, this compound can alter the levels of free fatty acids within cells, thereby influencing metabolic pathways and energy production . Furthermore, this compound can affect the expression of genes involved in lipid metabolism, leading to changes in cellular function and homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of HSL, inhibiting its enzymatic activity . This inhibition is achieved through the formation of a stable complex between the boronic acid moiety of this compound and the catalytic serine residue of HSL. This interaction prevents the hydrolysis of triglycerides, thereby modulating lipid metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of HSL activity, resulting in persistent changes in lipid metabolism and cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits HSL activity without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and alterations in lipid profiles have been observed . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. The compound interacts with enzymes such as HSL, modulating their activity and influencing the hydrolysis of triglycerides . Additionally, this compound can affect the levels of various metabolites, thereby altering metabolic flux and energy production within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it exerts its biochemical effects. The transport and distribution of this compound are crucial for its efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is primarily within lipid droplets and other organelles involved in lipid metabolism . The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within cells. This subcellular localization is essential for the compound’s activity and function in modulating lipid metabolism .
Properties
IUPAC Name |
3-(1,3,2-dioxaborinan-2-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO4/c12-10(13)8-3-1-4-9(7-8)11-14-5-2-6-15-11/h1,3-4,7H,2,5-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPHVROQWZGKMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856782 | |
Record name | 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1107596-00-8 | |
Record name | 3-(1,3,2-Dioxaborinan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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